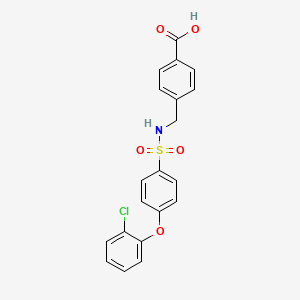
5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole
カタログ番号 B2711632
CAS番号:
1251565-46-4
分子量: 377.37
InChIキー: GCLCMYJBLXLWLR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a member of the oxadiazole family and has been synthesized using a specific method.
科学的研究の応用
Antifungal and Agrochemical Applications
- Synthesis and Antifungal Activity : New sulfone compounds containing 1,3,4-oxadiazole moieties demonstrated promising antifungal activities against various plant pathogenic fungi. Some compounds outperformed the commercial fungicide hymexazol in effectiveness, highlighting their potential as lead compounds for agrochemical development (Xu et al., 2011).
Antibacterial Applications for Plant Protection
- Inhibition of Tobacco Bacterial Wilt : Sulfone derivatives containing the 1,3,4-oxadiazole moiety were synthesized and found to exhibit significant in vitro antibacterial bioactivities against tobacco bacterial wilt caused by Ralstonia solanacearum. These compounds, particularly compound 5'j, showed promising results in field trials for controlling tobacco bacterial wilt, offering a potential alternative to commercial bactericides (Xu et al., 2012).
Enhanced Bioactivity through Structural Diversity
- Bioactivity of 1,3,4-Oxadiazole Derivatives : The combination of multiple functionalities including azinane, sulfonamide, 1,3,4-oxadiazole, and acetamide in synthesized molecules showed modest antibacterial potential. This structural diversity aims to enhance the bioactivity potential, demonstrating the versatility of 1,3,4-oxadiazole derivatives in drug research (Virk et al., 2023).
Mechanism of Action in Disease Control
- Antibacterial Activity Against Rice Bacterial Leaf Blight : Sulfone derivatives containing 1,3,4-oxadiazole moieties showed significant antibacterial activities against Xanthomonas oryzae, a pathogen causing rice bacterial leaf blight. These compounds not only reduced the disease but also enhanced the plant's resistance mechanisms, indicating their potential in developing environmentally friendly bactericides for crop protection (Shi et al., 2015).
特性
IUPAC Name |
5-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S/c18-13-7-4-8-14(19)15(13)26(23,24)22-9-12(10-22)17-20-16(21-25-17)11-5-2-1-3-6-11/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLCMYJBLXLWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2711549.png)
![N-(5-methylisoxazol-3-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2711551.png)


![(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2711556.png)
![N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2711558.png)


![2-(2,4-dimethylthiazol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2711563.png)
![4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2711566.png)
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2711567.png)


![9-methyl-4-oxo-2-(pyrimidin-2-ylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2711572.png)